Etonogestrel
Overview
Description
Mechanism of Action
Target of Action
Etonogestrel is a synthetic progestogen, and hence is an agonist of the progesterone receptor . The primary targets of this compound are the progesterone and estrogen receptors . These receptors are found in target cells including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
This compound works by inhibiting fertility through impairing the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . It also increases the viscosity of the cervical mucus, hindering the passage of spermatozoa, and alters the lining in the uterus to prevent the implantation of fertilized eggs in the endometrium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. By impairing the release of the luteinizing hormone, this compound disrupts the normal cycle of ovulation . This results in downstream effects such as increased cervical mucus viscosity and altered uterine lining, which further prevent fertilization and implantation .
Pharmacokinetics
When this compound is administered subdermally, it is absorbed rapidly into the bloodstream and presents a bioavailability of 82% . It is reported that the implant releases around 60 mcg per day in the first 3 months and then decreases steadily, reaching a concentration of 30 mcg at the end of year 2 . This compound is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the prevention of pregnancy. By inhibiting the release of the luteinizing hormone, this compound prevents ovulation . Additionally, the increased viscosity of the cervical mucus and the altered uterine lining hinder sperm passage and prevent implantation of fertilized eggs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound implants have been observed to have a negative influence on sexual function, probably by blocking ovarian function and thus reducing the production of androgens and estrogens . This suggests that the effects of this compound depend on cell or molecular targets whose functional status is variable among individuals .
Biochemical Analysis
Biochemical Properties
Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs . These target organs include the female reproductive tract, mammary gland, hypothalamus, and pituitary . The interaction of this compound with these proteins plays a crucial role in its function as a contraceptive.
Cellular Effects
This compound exerts its contraceptive effect by inhibiting fertility. It impairs the release of the luteinizing hormone, which is one of the most important reproductive hormones for ovulation . Additionally, this compound increases the viscosity of the cervical mucus, hindering the passage of the spermatozoa, and alters the lining in the uterus to prevent the implantation of the fertilized eggs in the endometrium .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the progesterone and estrogen receptors. This binding inhibits the release of luteinizing hormone, thereby preventing ovulation . Furthermore, this compound’s interaction with cervical mucus and the uterine lining creates a hostile environment for sperm and fertilized eggs, respectively .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are long-lasting. The contraceptive effect of this compound can remain for up to 5 years when administered in subdermal implants
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, one study has developed a rodent model of implanted this compound at body size equivalent doses to the average dose received by women during each of the first 3 years of this compound subdermal rod use
Metabolic Pathways
This compound is highly metabolized in the liver by the action of the cytochrome isoenzyme 3A4 . The metabolism of this compound mainly involves hydroxylation, sulfate conjugation, and glucuronide conjugation reactions .
Transport and Distribution
This compound is absorbed rapidly into the bloodstream when administered subdermally . It is highly bound to plasma proteins, mainly albumin followed by sex-hormone binding globulin . The protein-bound form of this compound represents around 96-99% of the administered dose .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of etonogestrel involves multiple steps, starting from desogestrel. . The process typically involves the following steps:
Hydroxylation: Introduction of the 11-hydroxy group through microbiological hydroxylation.
Oxidation: Conversion of the 11-hydroxy group to a ketone.
Reduction: Reduction of the ketone to form the desired 11-methylene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of advanced catalytic methods and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Etonogestrel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups or methylene groups.
Substitution: Introduction of functional groups such as methylene or ethynyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various intermediates used in the synthesis of this compound, such as 11-hydroxy desogestrel and 11-methylene desogestrel .
Scientific Research Applications
Etonogestrel has a wide range of scientific research applications, including:
Contraception: This compound is widely used in contraceptive implants and vaginal rings due to its high efficacy and long-acting nature
Hormonal Studies: It is used in studies related to hormonal regulation and reproductive health.
Pharmacokinetics: Research on the pharmacokinetics of this compound helps in understanding its absorption, distribution, metabolism, and excretion.
Drug Delivery Systems: This compound is studied for its use in advanced drug delivery systems, such as controlled-release implants.
Comparison with Similar Compounds
Etonogestrel is compared with other synthetic progestins such as:
Levonorgestrel: Another synthetic progestin used in contraceptive implants and intrauterine devices.
Desogestrel: The parent compound of this compound, used in oral contraceptives.
Norethisterone: A synthetic progestin used in various hormonal therapies.
This compound’s uniqueness lies in its high efficacy, long duration of action, and suitability for use in advanced contraceptive devices such as subdermal implants and vaginal rings .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKFUYQCUCGESZ-BPIQYHPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046782 | |
Record name | Etonogestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
473.1ºC at 760 mmHg | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble, 7.37e-03 g/L | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Etonogestrel binds with high affinity to the progesterone and estrogen receptors in the target organs. From the target organs, they include the female reproductive tract, mammary gland, hypothalamus, and pituitary. Once bound, this drug changes the synthesis of different proteins which in order decreases the level of gonadotropin-releasing hormone and the luteinizing hormone. | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54048-10-1 | |
Record name | Etonogestrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54048-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etonogestrel [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054048101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etonogestrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17α)-13-ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.561 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETONOGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304GTH6RNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etonogestrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196-200ºC | |
Record name | Etonogestrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00294 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etonogestrel exert its contraceptive effect?
A1: this compound primarily acts by suppressing ovulation. [] It achieves this by binding to the progesterone receptor, mimicking the actions of natural progesterone. This binding leads to a cascade of downstream effects, including thickening of cervical mucus, which hinders sperm penetration, and altering the uterine lining, making it less receptive to implantation. [, , ]
Q2: Are there other mechanisms by which this compound might provide contraception even at lower serum concentrations?
A2: Research suggests that even when this compound levels fall below the traditional threshold for ovulation suppression (90 pg/mL), other mechanisms may contribute to its contraceptive effect. These may include the thickening of cervical mucus and changes in the uterine lining. []
Q3: Beyond contraception, what other therapeutic uses are being explored for this compound?
A3: Research suggests that this compound implants may be beneficial in managing conditions like adenomyosis and endometriosis. Studies have reported a reduction in symptoms like pelvic pain, dysmenorrhea, and heavy menstrual bleeding with this compound use in these patient populations. [, , ]
Q4: How is this compound metabolized in the body?
A4: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. [, , ] Genetic variations in these enzymes can significantly impact this compound metabolism and, consequently, its effectiveness.
Q5: Can you elaborate on the role of CYP3A7*1C polymorphism in this compound metabolism?
A5: The CYP3A7*1C variant leads to the expression of fetal CYP3A7 proteins in adults. This can alter steroid hormone metabolism, potentially leading to increased this compound breakdown. Research indicates that women with this variant may have lower serum this compound concentrations, with some falling below the threshold for reliable ovulation suppression. []
Q6: How does the use of efavirenz-based antiretroviral therapy (ART) impact this compound concentrations?
A6: Efavirenz is a potent inducer of CYP3A4, the enzyme primarily responsible for this compound metabolism. Consequently, co-administration of efavirenz significantly reduces this compound concentrations, potentially compromising contraceptive efficacy. This reduction is more pronounced in women with specific CYP2B6 gene variants. [, ]
Q7: Does rilpivirine-based ART affect this compound concentrations?
A7: Unlike efavirenz, rilpivirine does not significantly alter this compound concentrations. Therefore, this compound-containing contraceptive implants are considered a suitable contraceptive option for women on rilpivirine-based ART. []
Q8: What is the relationship between this compound concentrations and bleeding patterns in implant users?
A8: Research has identified a complex relationship between this compound levels and bleeding patterns. While many users experience irregular bleeding, studies surprisingly suggest that higher serum this compound concentrations are associated with an increased likelihood of reporting abnormal bleeding and even receiving oral contraceptive pill prescriptions to manage these bleeding irregularities. []
Q9: Are there any differences in this compound pharmacokinetics between breastfeeding and non-breastfeeding women?
A9: Studies suggest that breastfeeding does not significantly impact the pharmacokinetics of this compound. Therefore, this compound implants are considered a safe and effective contraceptive option for breastfeeding women. []
Q10: What is the significance of measuring serum this compound levels in women using implants beyond the approved duration?
A10: Monitoring serum this compound levels in women using the implant beyond the approved duration can provide valuable information about continued contraceptive efficacy. These measurements can help determine if this compound levels remain above the threshold for ovulation suppression, offering reassurance about the implant's effectiveness. [, , ]
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